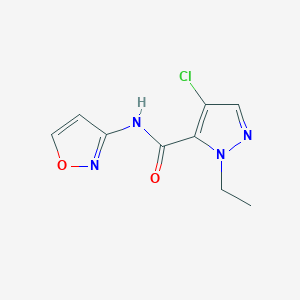

![molecular formula C22H14BrClN2O2S B4579688 2-{[2-(4-溴苯基)-2-氧代乙基]硫}-3-(4-氯苯基)-4(3H)-喹唑啉酮](/img/structure/B4579688.png)

2-{[2-(4-溴苯基)-2-氧代乙基]硫}-3-(4-氯苯基)-4(3H)-喹唑啉酮

描述

Quinazolinones are a class of heterocyclic organic compounds consisting of a quinazoline system with an additional oxygen atom at the 4-position. They have attracted attention due to their diverse biological activities and potential therapeutic applications. The compound “2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone” belongs to this family, indicating its significance in the field of medicinal chemistry and drug design.

Synthesis Analysis

Quinazolinones are synthesized through various methods, including the reaction of 2-aminobenzamide with acid chloride under mild conditions, leading to a variety of 1-phenyl-2-substituted-4(1H)-quinazolinones with good yield (Ozaki, Yamada, & Oine, 1980). Another approach involves the reaction of anthranilamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate, highlighting a versatile method for quinazolinone synthesis (Cheng et al., 2013).

Molecular Structure Analysis

The crystal structure of related quinazolinone compounds, such as 2-(3'-bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazdl-4'-yl]-1,3,4-thiodiazole, has been determined, providing insights into the molecular arrangement and bond distances, which are crucial for understanding the chemical behavior and reactivity of quinazolinones (Zhang, Dong, & Zhu, 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions based on their substituents. For instance, 2-chloroalkyl derivatives of quinazolinones react with nucleophiles in a characteristic manner, leading to substituted methyl, ethyl, and other derivatives, depending on the nucleophile and alkyl chain length (Ozaki et al., 1980). These reactions are fundamental for the functionalization and further modification of quinazolinone structures.

Physical Properties Analysis

The physical properties of quinazolinones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Detailed studies on specific quinazolinone derivatives reveal the impact of different functional groups on these properties, contributing to their application potential in various fields.

Chemical Properties Analysis

Quinazolinones exhibit a wide range of chemical properties, including antimicrobial, antifungal, and antihistaminic activities. These properties are explored through the synthesis and evaluation of derivatives, such as those bearing thiazolidinyl or sulfonamide groups, demonstrating the compound’s versatility and potential as a pharmacophore (Patel et al., 2010).

科学研究应用

生物活性与应用

喹唑啉酮衍生物表现出广泛的生物活性,使其成为药物和药学研究中关注的主题。这些活性包括:

镇痛特性:已合成某些喹唑啉酮化合物,并显示出显着的镇痛活性,表明它们作为止痛剂的潜力。例如,合成 3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮及其镇痛活性评估显示出在疼痛管理中显着的有效性 Osarumwense Peter Osarodion, 2023.

抗菌和抗真菌作用:喹唑啉酮衍生物已被探索其抗菌和抗真菌作用。研究表明,这些化合物可以有效对抗一系列革兰氏阳性菌和革兰氏阴性菌以及真菌,展示了它们在治疗传染病中的潜力 N. Patel et al., 2010.

抗惊厥活性:研究还强调了喹唑啉酮衍生物的抗惊厥特性,将其定位为开发新型抗癫痫药物的候选药物。这包括对与甲喹酮结构相关的化合物的研究,该研究揭示了有希望的抗惊厥活性且神经毒性低 James F. Wolfe et al., 1990.

细胞毒性评估用于癌症研究:喹唑啉酮衍生物的合成及其对癌细胞系的细胞毒性活性的评估是另一个重要的兴趣领域。这包括对喹唑啉酮-1, 3, 4-恶二唑衍生物的研究,该衍生物显示出显着的细胞毒性活性,表明它们在癌症治疗中的潜力 F. Hassanzadeh et al., 2019.

属性

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2O2S/c23-15-7-5-14(6-8-15)20(27)13-29-22-25-19-4-2-1-3-18(19)21(28)26(22)17-11-9-16(24)10-12-17/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUZWGPRBKZYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)

![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)

![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)